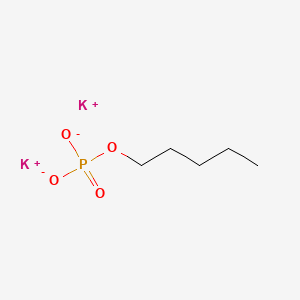

Phosphoric acid, pentyl ester, potassium salt

Description

It belongs to the class of alkyl phosphate esters neutralized with potassium. These salts are typically synthesized via esterification of phosphoric acid with pentanol, followed by neutralization with potassium hydroxide.

Propriétés

Numéro CAS |

53126-05-9 |

|---|---|

Formule moléculaire |

C5H11K2O4P |

Poids moléculaire |

244.31 g/mol |

Nom IUPAC |

dipotassium;pentyl phosphate |

InChI |

InChI=1S/C5H13O4P.2K/c1-2-3-4-5-9-10(6,7)8;;/h2-5H2,1H3,(H2,6,7,8);;/q;2*+1/p-2 |

Clé InChI |

SJKSBJJZBQDIKM-UHFFFAOYSA-L |

SMILES canonique |

CCCCCOP(=O)([O-])[O-].[K+].[K+] |

Origine du produit |

United States |

Méthodes De Préparation

Voies synthétiques et conditions de réaction : L'acide phosphorique, ester de pentyle, sel de potassium peut être synthétisé par l'estérification de l'acide phosphorique avec le pentanol. La réaction implique généralement le chauffage de l'acide phosphorique avec un excès de pentanol en présence d'un catalyseur, tel que l'acide sulfurique. L'ester formé est ensuite neutralisé avec l'hydroxyde de potassium pour donner le sel de potassium.

Méthodes de production industrielle : Dans les milieux industriels, la production d'acide phosphorique, ester de pentyle, sel de potassium implique des processus d'estérification et de neutralisation à grande échelle. Les conditions de réaction sont optimisées pour garantir un rendement élevé et la pureté du produit final. L'utilisation de réacteurs continus et de techniques de séparation avancées, telles que la distillation et la cristallisation, sont courantes dans la production industrielle.

Analyse Des Réactions Chimiques

Types de réactions : L'acide phosphorique, ester de pentyle, sel de potassium subit diverses réactions chimiques, notamment l'hydrolyse, l'oxydation et la substitution.

Réactifs et conditions courantes :

Hydrolyse : En présence d'eau et d'un catalyseur acide ou basique, la liaison ester est clivée, conduisant à la formation d'acide phosphorique et de pentanol. .

Oxydation : L'ester peut être oxydé à l'aide d'agents oxydants forts, conduisant à la formation d'acides carboxyliques et d'autres produits d'oxydation.

Substitution : Le groupe ester peut être substitué par d'autres nucléophiles dans des conditions appropriées, conduisant à la formation de divers dérivés.

Principaux produits formés :

Hydrolyse : Acide phosphorique et pentanol.

Oxydation : Acides carboxyliques et autres produits d'oxydation.

Substitution : Divers dérivés d'ester en fonction du nucléophile utilisé.

4. Applications de la recherche scientifique

L'acide phosphorique, ester de pentyle, sel de potassium a une large gamme d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme réactif en synthèse organique et comme étalon en chimie analytique.

Biologie : Le composé est utilisé dans les dosages biochimiques et comme tampon dans diverses expériences biologiques.

Médecine : Il trouve des applications dans les formulations pharmaceutiques et comme intermédiaire dans la synthèse d'ingrédients pharmaceutiques actifs.

Industrie : Le composé est utilisé dans la production de tensioactifs, de détergents et d'autres produits chimiques industriels

5. Mécanisme d'action

Le mécanisme d'action de l'acide phosphorique, ester de pentyle, sel de potassium implique son interaction avec diverses cibles moléculaires et voies. Dans les dosages biochimiques, il agit comme un tampon, maintenant le pH de l'environnement réactionnel. En synthèse organique, il participe à des réactions d'estérification et d'hydrolyse, facilitant la formation et le clivage des liaisons ester. La nature amphiphile du composé lui permet d'interagir avec des molécules à la fois hydrophiles et hydrophobes, ce qui le rend utile dans les formulations de tensioactifs et de détergents .

Applications De Recherche Scientifique

Phosphoric acid, pentyl ester, potassium salt has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

Biology: The compound is utilized in biochemical assays and as a buffer in various biological experiments.

Medicine: It finds applications in pharmaceutical formulations and as an intermediate in the synthesis of active pharmaceutical ingredients.

Industry: The compound is used in the production of surfactants, detergents, and other industrial chemicals

Mécanisme D'action

The mechanism of action of phosphoric acid, pentyl ester, potassium salt involves its interaction with various molecular targets and pathways. In biochemical assays, it acts as a buffer, maintaining the pH of the reaction environment. In organic synthesis, it participates in esterification and hydrolysis reactions, facilitating the formation and cleavage of ester bonds. The compound’s amphiphilic nature allows it to interact with both hydrophilic and hydrophobic molecules, making it useful in surfactant and detergent formulations .

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

Key Observations :

- Longer alkyl chains (e.g., octyl, dodecyl) increase molecular weight and hydrophobicity, reducing water solubility compared to shorter chains (ethyl, pentyl) .

- The potassium ratio (1:1 vs. 1:2) affects ionic character and solubility. For example, dipotassium salts (1:2) are more hydrophilic than monopotassium salts (1:1) .

Physical and Chemical Properties

- Pentyl esters are expected to exhibit intermediate volatility and solubility compared to ethyl (more polar) and octyl (more nonpolar) derivatives .

- Solubility: Shorter-chain salts (ethyl, pentyl) are more water-soluble, making them suitable for aqueous formulations. Longer-chain salts (octyl, dodecyl) are preferred in non-polar solvents and surfactant applications .

Activité Biologique

Phosphoric acid, pentyl ester, potassium salt (CAS No. 53126-05-9) is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant research findings.

This compound is an organophosphate compound characterized by its ester functional group. The general formula can be represented as CHOP. It is primarily used in various applications, including agriculture and biochemistry, due to its ability to interact with biological systems.

The biological activity of phosphoric acid esters often involves interactions with cellular signaling pathways and metabolic processes. These compounds can influence:

- Enzyme Activity : Many phosphoric acid esters act as enzyme inhibitors or activators, affecting metabolic pathways.

- Cell Signaling : They can modulate signaling cascades, impacting cellular responses to environmental stimuli.

- Nutrient Uptake : In agricultural contexts, these compounds may enhance the uptake of essential nutrients in plants.

Plant Growth Promotion

Research indicates that phosphoric acid esters can significantly enhance plant growth by:

- Improving Nutrient Availability : They facilitate the solubilization of nutrients in the soil, making them more accessible to plants.

- Inducing Systemic Resistance : These compounds can stimulate plant defenses against pathogens and abiotic stresses.

A study highlighted the role of phosphoric acid esters in promoting the growth of various crops by enhancing root development and nutrient absorption. The mechanism involves the production of phytohormones that regulate growth processes .

Antimicrobial Properties

Phosphoric acid esters have demonstrated antimicrobial activity against a range of pathogens. This property is particularly beneficial in agricultural applications where disease resistance is crucial. The following table summarizes some key findings regarding its antimicrobial effects:

| Pathogen | Activity Observed | Reference |

|---|---|---|

| Fusarium oxysporum | Inhibition of fungal growth | |

| Escherichia coli | Reduced bacterial viability | |

| Botrytis cinerea | Suppression of mycelial growth |

Case Studies

- Crop Yield Enhancement : A field study assessed the application of phosphoric acid pentyl ester in tomato cultivation. Results showed a 30% increase in yield compared to untreated controls, attributed to improved nutrient uptake and disease resistance .

- Soil Microbial Activity : Another study investigated the effects on soil microbial communities when phosphoric acid pentyl ester was applied. Findings indicated a significant increase in beneficial microbial populations that promote plant health and resilience against pathogens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.